molecular formula C10H4Cl4N2 B3380926 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine CAS No. 21139-62-8

4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine

Cat. No. B3380926
CAS RN: 21139-62-8
M. Wt: 294 g/mol
InChI Key: RKDPUBCFQFMCKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine, often involves the use of microwave techniques . The chemical structure of the synthesized pyrimidine derivatives is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . The 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine molecule contains additional chlorine atoms in positions 4 and 6 .


Chemical Reactions Analysis

Pyrimidines, including 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine, have been described with a wide range of biological potential . They are used in the synthesis of more complex pharmaceutical and biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine are characterized by various techniques such as IR, NMR, and elemental analyses . For instance, the yield of the synthesized compound was 71% as a yellow solid, with a melting point of 287–288 °C .

Scientific Research Applications

Synthesis of New Pyrimidine Derivatives

4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine is used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Antibacterial and Antimicrobial Activities

Pyrimidines, including 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .

Synthesis of 4,6-Disubstituted Pyrimidines

There is interest in the synthesis of 4,6-disubstituted pyrimidines. Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .

Enhancement of Binding Affinity with Serotonin Receptor Sites

An increase in the hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .

Synthesis of N-Substituted Azacalix Pyrimidines

4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine was used in the synthesis of N-substituted azacalix pyrimidines .

Synthesis of Disubstituted Pyrimidines

It was used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .

Biarylpyrimidine Synthesis

It was also used in a biarylpyrimidine synthesis involving biaryl cross-coupling .

Anticancer Activity

4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine has been found to exhibit anticancer activity, with studies showing that it can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and repair. It has been shown to bind to DNA, leading to the formation of DNA adducts.

Safety and Hazards

4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine is considered hazardous. It may form combustible dust concentrations in air and causes severe skin burns and eye damage . It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4N2/c11-6-2-1-5(3-7(6)12)10-15-8(13)4-9(14)16-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDPUBCFQFMCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=CC(=N2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615849
Record name 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine

CAS RN

21139-62-8
Record name 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21139-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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